molecular formula C12H9BrO5 B13703094 Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B13703094
M. Wt: 313.10 g/mol
InChI Key: WFGLKBDHBLNIIG-UHFFFAOYSA-N
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Description

Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a methoxy group at the 8th position, and a methyl ester group at the 3rd position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds.

    Cyclization: The key step involves the formation of the chromene core through a cyclization reaction. This can be achieved via a Diels-Alder reaction followed by oxidative aromatization.

    Methoxylation: The methoxy group is introduced using methanol in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Methoxylation: Methanol with acid or base catalysts.

    Esterification: Methanol with acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

Scientific Research Applications

Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .

Properties

Molecular Formula

C12H9BrO5

Molecular Weight

313.10 g/mol

IUPAC Name

methyl 6-bromo-8-methoxy-2-oxochromene-3-carboxylate

InChI

InChI=1S/C12H9BrO5/c1-16-9-5-7(13)3-6-4-8(11(14)17-2)12(15)18-10(6)9/h3-5H,1-2H3

InChI Key

WFGLKBDHBLNIIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)OC

Origin of Product

United States

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